molecular formula C17H12N4O5S B2802109 3-NITRO-N-{5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE CAS No. 313960-03-1

3-NITRO-N-{5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE

Cat. No.: B2802109
CAS No.: 313960-03-1
M. Wt: 384.37
InChI Key: CRBHQOMDQNYXQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-NITRO-N-{5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE is a complex organic compound that belongs to the class of nitro compounds It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-NITRO-N-{5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE typically involves multi-step organic reactions. One common method includes the nitration of benzamide derivatives followed by the introduction of the thiazole ring through cyclization reactions. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bases like sodium hydroxide for cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of hazardous chemicals.

Types of Reactions:

    Oxidation: The nitro groups in the compound can undergo reduction to form amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.

Major Products:

    Reduction: Formation of corresponding amines.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

3-NITRO-N-{5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-NITRO-N-{5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, altering the activity of biological molecules. The thiazole ring can interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • 3-NITRO-N-{5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE
  • This compound
  • This compound

Uniqueness: The presence of multiple nitro groups and the thiazole ring makes this compound unique compared to other nitrobenzamide derivatives

Properties

IUPAC Name

3-nitro-N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O5S/c22-16(12-4-2-6-14(9-12)21(25)26)19-17-18-10-15(27-17)8-11-3-1-5-13(7-11)20(23)24/h1-7,9-10H,8H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBHQOMDQNYXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC2=CN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.